molecular formula C15H12ClNO3 B1613065 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine CAS No. 760192-98-1

2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine

Cat. No.: B1613065
CAS No.: 760192-98-1
M. Wt: 289.71 g/mol
InChI Key: GYOITTJUQSYICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine is an organic compound with the chemical formula C15H12ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 4-ethoxycarbonylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Chemical Reactions Analysis

2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine can undergo various chemical reactions, including:

Scientific Research Applications

2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s properties and applications.

Properties

IUPAC Name

ethyl 4-(2-chloropyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-7-5-10(6-8-11)13(18)12-4-3-9-17-14(12)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOITTJUQSYICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641777
Record name Ethyl 4-(2-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760192-98-1
Record name Ethyl 4-(2-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(4-ethoxycarbonylbenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.